2-[4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol
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Overview
Description
2-(4-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the piperazine and ethan-1-ol moieties .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Chemical Reactions Analysis
Types of Reactions
2-(4-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethan-1-ol moiety to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield ethanal or ethanoic acid .
Scientific Research Applications
2-(4-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Mechanism of Action
The mechanism of action of 2-(4-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-OL primarily involves inhibition of CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activities but differ in their specific targets and potency.
Uniqueness
2-(4-{1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H18N6O |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H18N6O/c1-16-11-10(8-15-16)12(14-9-13-11)18-4-2-17(3-5-18)6-7-19/h8-9,19H,2-7H2,1H3 |
InChI Key |
DGPBOJINDWIOOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)CCO |
Origin of Product |
United States |
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